molecular formula C13H20ClNO3S B7536862 5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide

5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B7536862
M. Wt: 305.82 g/mol
InChI Key: ULQNNYILBIAENJ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a chloro and methoxy substituent on the benzene ring, along with a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of 5-chloro-2-methoxybenzene followed by the introduction of the N,N-bis(propan-2-yl) group. The reaction conditions often require the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The subsequent amination step involves the use of isopropylamine under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide.

    Reduction: Formation of 2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
  • 5-chloro-2-methoxy-N,N-diethylbenzene-1-sulfonamide
  • 5-chloro-2-methoxy-N,N-bis(ethyl)benzene-1-sulfonamide

Uniqueness

5-chloro-2-methoxy-N,N-bis(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules more effectively compared to its analogs.

Properties

IUPAC Name

5-chloro-2-methoxy-N,N-di(propan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S/c1-9(2)15(10(3)4)19(16,17)13-8-11(14)6-7-12(13)18-5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQNNYILBIAENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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